molecular formula C15H10Cl2N2O B5480429 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone CAS No. 54681-83-3

3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No.: B5480429
CAS No.: 54681-83-3
M. Wt: 305.2 g/mol
InChI Key: XCDGNQCQHRLLAF-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds that have shown significant biological activities. This particular compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone typically involves the condensation of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA synthesis and cell division.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Another quinazolinone derivative with similar biological activities.

    2-methyl-4(3H)-quinazolinone: Lacks the dichlorophenyl group but shares the quinazolinone core structure.

Uniqueness

3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone is unique due to the presence of both the dichlorophenyl and methyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound features a fused bicyclic structure that includes a benzene and a pyrimidine ring, contributing to its pharmacological potential. The presence of chlorine substituents enhances its reactivity and biological profile, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C12H8Cl2N2O
  • Molecular Weight : Approximately 339.6 g/mol
  • Structure : The compound consists of a quinazolinone core with dichlorophenyl and methyl substitutions, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has shown significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism often involves inhibition of key enzymes like penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
    • A study highlighted that derivatives of quinazolinones can synergize with existing antibiotics, enhancing their efficacy against resistant strains .
  • Anticancer Properties :
    • Quinazolinones have been reported to possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity in assays involving prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
    • The IC50 values for some derivatives were reported as low as 10 µM, indicating potent activity against these cancer cells .
  • Mechanism of Action :
    • The biological activity is attributed to the compound's ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This modulation can affect various cellular processes, including apoptosis in cancer cells and cell wall synthesis in bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Studies have identified key structural features that influence their antimicrobial and anticancer properties:

Compound NameStructural FeaturesBiological Activity
7-Chloro-3-(2,5-dichlorophenyl)-2-methylquinazolin-4(3H)-oneChlorine and dichlorophenyl substitutionsAntimicrobial and anticancer
2-Methyl-4(3H)-quinazolinoneBasic framework without substitutionsLower biological activity
3-(3,4-Dichlorophenyl)-2-methylquinazolin-4(3H)-oneLacks chloro at the 7-positionSimilar activity profile

The dual substitution pattern in this compound enhances its reactivity compared to simpler analogs.

Case Studies

  • Antibacterial Synergy : In vitro studies demonstrated that when combined with piperacillin-tazobactam, certain quinazolinone derivatives could effectively kill MRSA strains that were otherwise resistant to treatment .
  • Cytotoxicity Evaluation : A series of quinazolinone-thiazole hybrids were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. Notably, some compounds exhibited dose-dependent inhibition of cell growth with IC50 values indicating significant potency against targeted cells .

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGNQCQHRLLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203140
Record name 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54681-83-3
Record name 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054681833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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